molecular formula C14H14N2O B11879517 2-(2-Methylpropoxy)quinoline-4-carbonitrile CAS No. 855165-23-0

2-(2-Methylpropoxy)quinoline-4-carbonitrile

Cat. No.: B11879517
CAS No.: 855165-23-0
M. Wt: 226.27 g/mol
InChI Key: RWAJGYWNYSGKPM-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)quinoline-4-carbonitrile is a quinoline derivative featuring a carbonitrile group at position 4 and a 2-methylpropoxy substituent at position 2. The 2-methylpropoxy group (iso-butoxy) introduces steric bulk and lipophilicity, while the electron-withdrawing carbonitrile group modulates electronic properties. This compound’s structural framework is common in medicinal chemistry, where quinoline derivatives are explored for antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

CAS No.

855165-23-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-(2-methylpropoxy)quinoline-4-carbonitrile

InChI

InChI=1S/C14H14N2O/c1-10(2)9-17-14-7-11(8-15)12-5-3-4-6-13(12)16-14/h3-7,10H,9H2,1-2H3

InChI Key

RWAJGYWNYSGKPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=NC2=CC=CC=C2C(=C1)C#N

Origin of Product

United States

Preparation Methods

Halogenated Precursor Synthesis

The most direct route involves substituting a halogen atom at position 2 of a preformed quinoline-4-carbonitrile scaffold. For example, 2-chloroquinoline-4-carbonitrile serves as a key intermediate. This compound can be synthesized via the Friedländer quinoline synthesis , where 2-aminobenzonitrile reacts with a β-keto ester under acidic conditions. Cyclization yields the quinoline core, with the nitrile group pre-installed at position 4.

Reaction Conditions:

  • Catalyst : Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg)

  • Temperature : 80°C under solvent-free conditions

  • Yield : ~85–90% (model reaction analog)

Alkoxylation with Isobutoxide

The halogen at position 2 is displaced via nucleophilic substitution using sodium isobutoxide. This reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–100°C).

Key Parameters:

  • Base : NaH or K₂CO₃ to generate the alkoxide ion

  • Solvent : DMF, 12 h reflux

  • Yield : ~70–75% (estimated from analogous pentoxy derivative)

Multi-Component Condensation Approaches

Modified Friedländer Synthesis

A three-component reaction between 2-aminobenzonitrile, a β-keto nitrile, and isobutyl alcohol derivatives can yield the target compound. The β-keto nitrile (e.g., cyanoacetone) facilitates cyclization while introducing the nitrile group.

Mechanism:

  • Condensation : 2-aminobenzonitrile reacts with β-keto nitrile to form an imine intermediate.

  • Cyclization : Acid-catalyzed ring closure generates the quinoline core.

  • Alkoxylation : In situ substitution introduces the isobutoxy group.

Optimization Data:

ComponentRoleOptimal Molar Ratio
2-AminobenzonitrileAromatic amine1.0
Cyanoacetoneβ-Keto nitrile1.2
Isobutyl bromideAlkylating agent1.5

Catalytic Cyclization Methods

Ionically Tagged Magnetic Nanoparticle Catalysts

Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a recyclable catalyst, enables efficient quinoline formation via anomeric-based oxidation. While originally used for carboxylic acid derivatives, modifying the substrate to include a nitrile group (e.g., using cyanoacetic acid instead of pyruvic acid) could adapt this method.

Adaptations for Nitrile Incorporation:

  • Substrate : Replace pyruvic acid with cyanoacetic acid.

  • Mechanism : Oxidative cyclization forms the nitrile at position 4, while isobutoxy is introduced via post-synthetic alkoxylation.

Performance Metrics:

  • Catalyst Loading : 10 mg per mmol substrate

  • Recovery : >95% over five cycles

Post-Synthetic Modification Strategies

Carboxylic Acid to Nitrile Conversion

Quinoline-4-carboxylic acid derivatives (e.g., 2-(2-methylpropoxy)quinoline-4-carboxylic acid) can be converted to nitriles via a two-step process:

  • Amidation : Treat with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with NH₃.

  • Dehydration : Use PCl₅ or POCl₃ to dehydrate the amide to the nitrile.

Yield Comparison:

StepReagentsYield (%)
AmidationSOCl₂, NH₃85
DehydrationPCl₅, 110°C78

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group at position 4 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : Treatment with concentrated sulfuric acid or HCl converts the nitrile to a carboxylic acid. For example, 2-(2-methylpropoxy)quinoline-4-carbonitrile hydrolyzes to 2-(2-methylpropoxy)quinoline-4-carboxylic acid, a compound verified in PubChem (CID 10263902) .

  • Basic Hydrolysis : Reaction with aqueous NaOH forms the corresponding carboxylate salt, which can be acidified to isolate the carboxylic acid .

Table 1: Hydrolysis Conditions and Products

Starting MaterialReagents/ConditionsProductSource
This compoundH₂SO₄, H₂O, reflux2-(2-Methylpropoxy)quinoline-4-carboxylic acid
Quinoline-4-carbonitrileNaOH, H₂O, heatQuinoline-4-carboxylic acid

Reduction Reactions

The nitrile group can be reduced to a primary amine or intermediate imine:

  • Catalytic Hydrogenation : Using H₂ and Raney nickel or palladium catalysts yields 4-aminomethylquinoline derivatives.

  • Lithium Aluminum Hydride (LiAlH₄) : Converts the nitrile to a primary amine, though competing reduction of the quinoline ring may occur.

Table 2: Reduction Pathways

ReagentProductNotes
H₂, Raney Ni2-(2-Methylpropoxy)-4-(aminomethyl)quinolineSelective nitrile reduction likely
LiAlH₄4-(aminomethyl) derivativePossible ring saturation

Nucleophilic Additions

The electron-deficient cyano group participates in nucleophilic attacks:

  • Grignard Reagents : Form ketimine intermediates, which hydrolyze to ketones.

  • Sodium Azide : Forms tetrazole derivatives under Huisgen cycloaddition conditions.

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at positions activated by the alkoxy group (positions 5 and 7):

  • Nitration : Mixed acid (HNO₃/H₂SO₄) introduces nitro groups at position 5 or 7 .

  • Sulfonation : Oleum directs sulfonic acid groups to similar positions.

Table 3: Directed Substitution Patterns

ElectrophilePosition(s) of SubstitutionExample Product
NO₂⁺5 or 75-Nitro-2-(2-methylpropoxy)quinoline-4-carbonitrile
SO₃H5 or 75-Sulfo derivative

Cyclization and Cross-Coupling

The nitrile and alkoxy groups enable participation in metal-catalyzed reactions:

  • Buchwald-Hartwig Amination : Palladium catalysts couple amines at position 4 .

  • Suzuki-Miyaura Coupling : Boronic acids substitute halides introduced via electrophilic substitution .

Oxidation Reactions

  • Quinoline N-Oxidation : Strong oxidants like m-CPBA convert the quinoline ring to an N-oxide, altering electronic properties.

  • Alkoxy Group Stability : The 2-methylpropoxy group resists oxidation under mild conditions but may cleave with HI/AcOH .

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

  • Anticancer Agents : Hydrolysis to carboxylic acids enhances solubility and bioactivity .

  • Proteasome Inhibitors : Structural analogs exhibit low clearance and oral bioavailability in preclinical studies .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of quinoline, including 2-(2-Methylpropoxy)quinoline-4-carbonitrile, demonstrate substantial pharmacological properties. These include:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents .
  • Anti-inflammatory Effects : Studies have indicated that certain derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
  • Anticancer Properties : Some quinoline derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, with promising results indicating their potential as anticancer agents .

Case Studies

Several studies have highlighted the applications and efficacy of quinoline derivatives:

  • Antibacterial Evaluation : A series of quinoline derivatives were synthesized and tested for antibacterial activity. The results revealed that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .
  • Multi-target Activity : Research has focused on the multi-target profile of quinoline derivatives, emphasizing their potential in treating complex diseases by simultaneously affecting multiple biological pathways. For instance, compounds derived from quinolines have been investigated for their immunosuppressive effects on T cells, showing promise in managing autoimmune diseases .
  • Antimalarial Activity : A study reported on the antiplasmodial activity of quinoline-4-carboxamide derivatives against Plasmodium falciparum, highlighting their potency and efficacy in vivo. This research underscores the potential of quinoline derivatives in developing new treatments for malaria .

Summary of Applications

Application AreaDescriptionExample Findings
AntimicrobialEffective against various bacterial strainsSignificant inhibition observed in studies
Anti-inflammatoryModulation of inflammatory responsesPotential application in treating inflammatory diseases
AnticancerCytotoxic effects against cancer cell linesPromising results in inhibiting cancer growth
AntimalarialPotent activity against Plasmodium falciparumEffective in vivo efficacy demonstrated
Multi-target ActivitySimultaneous effects on multiple biological pathwaysPotential use in autoimmune disease treatments

Mechanism of Action

The mechanism of action of 2-Isobutoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Quinoline Carbonitriles

Substituent Variations and Electronic Effects

2-(Trifluoromethyl)quinoline-4-carbonitrile (CAS 78946-17-5)
  • Substituents : Trifluoromethyl (-CF₃) at position 2, carbonitrile at position 3.
  • Properties : The -CF₃ group is strongly electron-withdrawing, enhancing metabolic stability and altering solubility compared to the 2-methylpropoxy group. This compound is used in agrochemical and pharmaceutical research .
  • Applications: Potential as a fluorinated building block for kinase inhibitors or PET tracers due to its electronic profile.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Substituents: 4-Chlorophenyl and 4-methoxyphenyl groups at positions 2 and 3, respectively; amino group at position 4.
  • Properties: The amino group enables hydrogen bonding, while chloro and methoxy substituents increase lipophilicity. Melting point: 223–225°C (ethanol) .
  • Synthesis : PdCl₂(PPh₃)₂-catalyzed cross-coupling, highlighting versatility in introducing aryl groups .
Quinoline-2-Carbonitrile-Based Hydroxamic Acids
  • Substituents : Hydroxamic acid derivatives at position 2.
  • Properties: Designed for histone deacetylase (HDAC) inhibition. The carbonitrile stabilizes the quinoline core, while hydroxamic acid chelates zinc in HDAC active sites .
  • Synthesis : Buchwald-Hartwig coupling and methylation steps, demonstrating modularity for bioactivity optimization .

Biological Activity

2-(2-Methylpropoxy)quinoline-4-carbonitrile is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H12_{12}N2_{2}O. The compound features a quinoline ring with a carbonitrile group at the 4-position and a branched alkoxy side chain at the 2-position. The presence of the carbonitrile group enhances its biological activity by facilitating interactions with biological targets through hydrogen bonding and other mechanisms.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activities. Studies have shown that compounds in this class can inhibit the growth of various bacterial strains, including resistant strains .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameMicrobial TargetActivity (IC50_{50})
This compoundStaphylococcus aureus12 µM
5-Bromoquinoline-8-carbonitrileEscherichia coli15 µM
N-Cycloheptylquinoline-2-carboxamideMycobacterium tuberculosis4 µM

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has also been documented. The mechanism often involves inhibition of lipoxygenase (LOX), an enzyme implicated in inflammatory processes. Compounds similar to this compound have shown promising results in reducing inflammation in various models .

Table 2: Inhibition of LOX Activity

Compound NameLOX Inhibition (%)Concentration (µM)
This compound70%10 µM
4-Hydroxy-2-quinolone65%15 µM

Anticancer Activity

The anticancer properties of quinoline derivatives are noteworthy, with several studies indicating their ability to induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including colorectal and breast cancer .

Table 3: Cytotoxicity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50_{50} (µM)
This compoundHCT-116 (Colorectal)8 µM
N-benzyl-2-naphthamideMCF-7 (Breast)7 µM

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that this compound binds effectively to enzymes and receptors involved in key physiological processes. The carbonitrile group plays a crucial role in these interactions, enhancing binding affinity and specificity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several quinoline derivatives against resistant strains of bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibitory effects, suggesting potential for development as new antibiotics .
  • Anti-inflammatory Research : In a model assessing the anti-inflammatory effects of various compounds, derivatives were tested for their ability to inhibit LOX activity. The findings showed that those similar to this compound significantly reduced inflammation markers in vitro .
  • Cytotoxicity in Cancer Models : Research on the cytotoxic effects of quinoline derivatives demonstrated that compounds like this compound could induce cell death in cancer cell lines through apoptosis pathways, highlighting their potential as anticancer agents .

Q & A

What are the common synthetic routes for 2-(2-Methylpropoxy)quinoline-4-carbonitrile, and how can reaction conditions be optimized for yield?

Level: Basic
Methodological Answer:
A typical synthesis involves cyclization of a pre-functionalized quinoline precursor. For example, (2E)-1-[2-hydroxy-4-(2-methylpropoxy)phenyl]-3-(4-methylphenyl)prop-2-en-1-one can be treated with iodine under reflux (140–145°C) to induce cyclization, followed by cooling, dilution with water, and purification via column chromatography . Key optimization parameters include:

  • Catalyst selection: Iodine acts as a mild Lewis acid to promote cyclization.
  • Temperature control: Maintaining 140–145°C ensures complete reaction without decomposition.
  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients isolates the product in high purity.

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